Panipenem

Übersicht

Beschreibung

Panipenem ist ein Carbapenem-Antibiotikum mit einem breiten Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien. Es wird häufig in Kombination mit Betamipron verwendet, um Nephrotoxizität zu verhindern. This compound ist bekannt für seine Wirksamkeit bei der Behandlung verschiedener Infektionen, darunter Atemwegs- und Harnwegsinfektionen .

Vorbereitungsmethoden

Die Synthese von Panipenem umfasst mehrere Schritte. Zunächst werden Methylacetoacetat und p-Nitrobenzylakohol als Rohstoffe verwendet, um den this compound-Grundkern durch eine Reihe von Reaktionen zu synthetisieren: Esteraustausch, Diazotierung, Enolierung, Substitution, Hydrolyse und Ringschlussreaktionen. Die Seitenkette von this compound wird mit (3R)-3-Hydroxy-Pyrrolidin-Hydrochlorid und Nitrobenzylchlorformiat-Ester durch Amidierung, Sulfonierung, nucleophile Substitution und Verseifung hergestellt. Schließlich werden der Grundkern und die Seitenkette durch Kondensation, gefolgt von katalytischer Hydrolyse und Imidisierung, zu this compound kombiniert .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Isomerisierung: this compound kann in Z-Form und E-Form existieren, und die Isomerisierungsraten werden vom pH-Wert der Lösung beeinflusst.

Abbau: Der Abbau von this compound folgt einer Pseudo-ersten-Ordnungs-Kinetik. Die Abbaurate wird von der Anfangskonzentration von this compound und dem pH-Wert der Lösung beeinflusst.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Medizin: Es wird zur Behandlung verschiedener Infektionen eingesetzt, einschließlich solcher, die durch multiresistente Bakterien verursacht werden. .

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an Penicillin-bindende Proteine, die für die Synthese der bakteriellen Zellwand unerlässlich sind. Diese Bindung führt zur Hemmung der Zellwandsynthese und letztendlich zum Absterben der Bakterien. This compound wird zusammen mit Betamipron verabreicht, um seine Aufnahme in den Nierentubulus zu hemmen und so Nephrotoxizität zu verhindern .

Analyse Chemischer Reaktionen

Panipenem undergoes various chemical reactions, including:

Isomerization: this compound can exist in Z-form and E-form, and the isomerization rates are influenced by the pH of the solution.

Degradation: The degradation of this compound follows pseudo-first-order kinetics. The degradation rate is affected by the initial concentration of this compound and the pH of the solution.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Panipenem is primarily used in combination with betamipron to enhance its efficacy and reduce nephrotoxicity. The following sections detail its applications in different medical contexts.

Pediatric Use

A clinical study involving 13 pediatric patients demonstrated the efficacy of this compound/betamipron in treating various bacterial infections, including acute bronchopneumonia and urinary tract infections. The treatment yielded an overall efficacy rate of 92%, with no significant adverse reactions reported .

Adult Infections

In adults, this compound/betamipron has shown effectiveness against respiratory and urinary tract infections, as well as surgical and gynecological infections. Clinical trials indicate that its efficacy is comparable to that of imipenem/cilastatin, making it a valuable option for treating complicated infections .

Elderly Patients

Studies have suggested that this compound/betamipron is well-tolerated in elderly patients, demonstrating clinical efficacy similar to intravenous piperacillin for urinary tract infections . Its safety profile includes minimal adverse events, primarily involving elevated liver enzymes and gastrointestinal disturbances .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use, especially in patients with varying renal functions.

Renal Function Considerations

Research indicates that approximately 30% of this compound is excreted unchanged in urine, necessitating dosage adjustments for patients with renal impairment. A study on patients with end-stage renal disease undergoing hemodialysis established a recommended dosing regimen of 500 mg/500 mg once daily to achieve therapeutic levels similar to those in individuals with normal renal function .

Animal Studies for Human Extrapolation

Pharmacokinetic behavior has been predicted from animal studies across multiple species, revealing that larger animals exhibit slower elimination rates. These findings facilitate the extrapolation of pharmacokinetic parameters to humans, aiding in dose optimization .

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the effectiveness of this compound in various settings:

Wirkmechanismus

Panipenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. This binding leads to the inhibition of cell wall synthesis and ultimately the death of the bacteria. This compound is coadministered with betamipron to inhibit its uptake into the renal tubule, thereby preventing nephrotoxicity .

Vergleich Mit ähnlichen Verbindungen

Panipenem gehört zur Familie der Carbapenem-Antibiotika, zu denen auch Imipenem, Meropenem, Ertapenem, Doripenem und Biapenem gehören. Im Vergleich zu diesen Verbindungen hat this compound ein breites Wirkungsspektrum und ist wirksam gegen sowohl grampositive als auch gramnegative Bakterien. Es ist im Gegensatz zu einigen anderen Carbapenemen nicht stabil gegenüber Hydrolyse durch humane renale Dehydropeptidase-I .

Ähnliche Verbindungen

- Imipenem

- Meropenem

- Ertapenem

- Doripenem

- Biapenem

Die einzigartige Kombination von this compound mit Betamipron zur Verhinderung von Nephrotoxizität unterscheidet es von anderen Carbapenemen .

Biologische Aktivität

Panipenem, a carbapenem antibiotic, has garnered attention due to its potent antibacterial activity, particularly against Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and its pharmacological profile based on diverse research findings.

This compound exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This disruption leads to cell lysis and death, making it effective against a broad spectrum of bacteria, including resistant strains.

Pseudomonas aeruginosa

This compound has shown significant efficacy against Pseudomonas aeruginosa , a common pathogen in hospital-acquired infections. Studies indicate that this compound and imipenem demonstrate stronger therapeutic efficacies in experimental infections compared to other antibiotics. The mechanism involves the permeation through the OprD (D2) channel of the bacterial outer membrane, which is crucial for drug uptake .

A comparative study revealed that this compound's minimum inhibitory concentration (MIC) values in biological fluids were more consistent with its in vivo activities than those observed in standard laboratory media like Mueller-Hinton broth .

| Pathogen | MIC (µg/ml) | Efficacy |

|---|---|---|

| Pseudomonas aeruginosa | 0.5 - 2 | Strong therapeutic effect |

| Clinical isolates | Varies | Effective against resistant strains |

Efficacy and Safety Profile

A clinical study involving 31 patients with surgical infections treated with this compound/betamipron reported an overall efficacy rate of 87.1% . The bacteriological clearance rate was noted at 88.0% , with the majority of patients showing significant improvement . Side effects were minimal, with only a few cases of skin rash and slight liver enzyme elevation noted.

Pediatric Applications

Research has also explored the pharmacokinetics and clinical effectiveness of this compound/betamipron in pediatric populations. These studies indicated favorable outcomes, supporting its use as an effective treatment option for various bacterial infections in children .

Comparative Studies with Other Antibiotics

In a head-to-head comparison with cefepime as empirical monotherapy for adult cancer patients, this compound/betamipron demonstrated comparable efficacy and safety profiles. This suggests that this compound could be a viable alternative in settings where cefepime is traditionally used .

Resistance Patterns

Despite its effectiveness, resistance to this compound can occur, particularly among certain strains of bacteria. Continuous monitoring of susceptibility patterns is essential to ensure effective treatment regimens. For instance, studies have shown that while resistance rates remain low for many pathogens, vigilance is necessary as resistance mechanisms evolve.

Eigenschaften

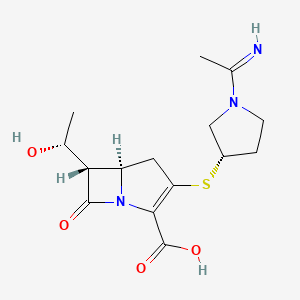

IUPAC Name |

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMABNNERDVXID-DLYFRVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868982 | |

| Record name | Panipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87726-17-8 | |

| Record name | Panipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87726-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panipenem [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.